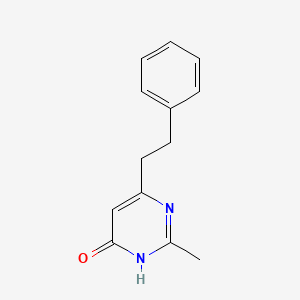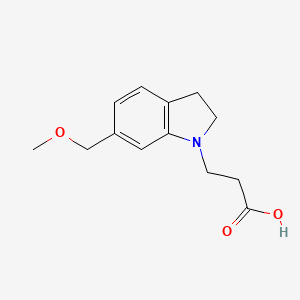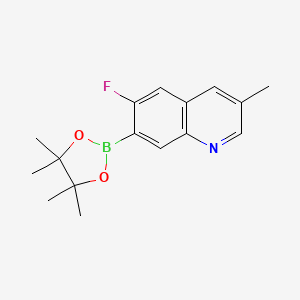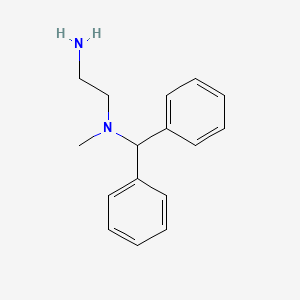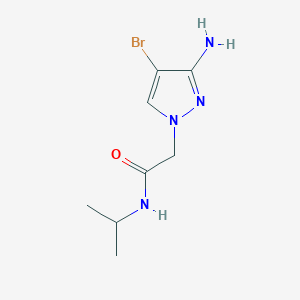![molecular formula C14H24N2O B13342099 (S)-2-(Cyclohexylmethyl)-2,7-diazaspiro[4.4]nonan-3-one](/img/structure/B13342099.png)
(S)-2-(Cyclohexylmethyl)-2,7-diazaspiro[4.4]nonan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(Cyclohexylmethyl)-2,7-diazaspiro[44]nonan-3-one is a spirocyclic compound characterized by its unique structure, which includes a cyclohexylmethyl group and a diazaspiro nonane core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Cyclohexylmethyl)-2,7-diazaspiro[4.4]nonan-3-one typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a diamine and a ketone. The reaction conditions often include the use of a strong base, such as sodium hydride, and an appropriate solvent, such as tetrahydrofuran.
Introduction of the Cyclohexylmethyl Group: The cyclohexylmethyl group can be introduced through a nucleophilic substitution reaction. This step may involve the use of a cyclohexylmethyl halide and a suitable nucleophile, such as an amine or an alcohol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-(Cyclohexylmethyl)-2,7-diazaspiro[4.4]nonan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups can be replaced with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted spirocyclic compounds.
Wissenschaftliche Forschungsanwendungen
(S)-2-(Cyclohexylmethyl)-2,7-diazaspiro[4.4]nonan-3-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Material Science: It is explored for its potential use in the development of novel materials with unique properties, such as spirocyclic polymers.
Biological Studies: The compound is used in studies to understand its interaction with enzymes and receptors, providing insights into its biological activity.
Wirkmechanismus
The mechanism of action of (S)-2-(Cyclohexylmethyl)-2,7-diazaspiro[4.4]nonan-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-2-(Cyclohexylmethyl)-2,7-diazaspiro[4.4]nonan-3-one: The enantiomer of the compound, which may exhibit different biological activity.
2,7-Diazaspiro[4.4]nonan-3-one: A similar spirocyclic compound without the cyclohexylmethyl group.
Uniqueness
(S)-2-(Cyclohexylmethyl)-2,7-diazaspiro[4.4]nonan-3-one is unique due to its specific stereochemistry and the presence of the cyclohexylmethyl group, which can influence its interaction with biological targets and its overall chemical reactivity.
Eigenschaften
Molekularformel |
C14H24N2O |
|---|---|
Molekulargewicht |
236.35 g/mol |
IUPAC-Name |
(5S)-2-(cyclohexylmethyl)-2,7-diazaspiro[4.4]nonan-3-one |
InChI |
InChI=1S/C14H24N2O/c17-13-8-14(6-7-15-10-14)11-16(13)9-12-4-2-1-3-5-12/h12,15H,1-11H2/t14-/m0/s1 |
InChI-Schlüssel |
APVXGZYACRDNOW-AWEZNQCLSA-N |
Isomerische SMILES |
C1CCC(CC1)CN2C[C@@]3(CCNC3)CC2=O |
Kanonische SMILES |
C1CCC(CC1)CN2CC3(CCNC3)CC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


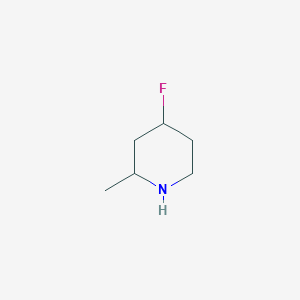

![7-Ethyl-3-fluoro-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B13342039.png)
![Bicyclo[2.2.2]oct-5-en-2-ol](/img/structure/B13342046.png)
